molecular formula C26H25N3O2 B2745679 4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 871562-38-8

4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2745679
CAS No.: 871562-38-8
M. Wt: 411.505
InChI Key: ILCYDZCWYHXVBC-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a 3-methylphenoxyethyl group at position 1 and a phenyl-substituted pyrrolidin-2-one moiety at position 2. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Properties

IUPAC Name

4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-19-8-7-11-22(16-19)31-15-14-28-24-13-6-5-12-23(24)27-26(28)20-17-25(30)29(18-20)21-9-3-2-4-10-21/h2-13,16,20H,14-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCYDZCWYHXVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and HPLC, is crucial for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name / ID Core Structure Substituents Key Structural Differences Reference
Target Compound Benzimidazole + pyrrolidinone 3-methylphenoxyethyl, phenyl - -
4-{1-[2-(4-methoxyphenoxy)ethyl]-...* Benzimidazole + pyrrolidinone 4-methoxyphenoxyethyl, 3-(trifluoromethyl)phenyl Electron-rich (methoxy) vs. electron-deficient (CF₃) substituents
Compound 9c () Benzimidazole + triazole-thiazole 4-bromophenylthiazole, phenoxymethyl-triazole Heterocyclic appendages vs. pyrrolidinone
Ruxolitinib () Benzimidazole + piperidine Ethoxyethyl, piperidine, 2-methylpropanoic acid Extended alkyl chain and carboxylic acid group

*From .

Key Observations :

  • The trifluoromethylphenyl group in ’s compound enhances hydrophobicity and may improve target engagement via fluorine-specific interactions.
  • Compounds with triazole-thiazole appendages () prioritize heterocyclic diversity, which could modulate kinase inhibition profiles compared to the pyrrolidinone core .

Key Observations :

  • The trifluoromethyl group in ’s compound increases molecular weight and logP, reducing aqueous solubility compared to the target compound .
  • The triazole-thiazole derivatives () exhibit higher solubility in organic solvents due to polar heterocycles, whereas pyrrolidinone-containing compounds may face solubility challenges .

Key Observations :

  • The bromophenyl group in Compound 9c () enhances α-glucosidase inhibition via halogen bonding, a feature absent in the target compound .
  • Ruxolitinib’s ethoxyethyl chain likely facilitates entry into the hydrophobic JAK ATP-binding pocket, whereas the target compound’s 3-methylphenoxy group may offer analogous advantages .
Metabolic and Stability Profiles
  • ’s compound : The trifluoromethyl group may reduce oxidative metabolism, prolonging half-life compared to the target compound’s methyl group .
  • Triazole-thiazole derivatives (): Triazoles are metabolically stable, but thiazoles may undergo sulfoxidation, limiting in vivo utility .

Biological Activity

4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a distinctive structure that includes a pyrrolidinone ring, a benzodiazole moiety, and various aromatic substituents, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C24H28N3O2C_{24}H_{28}N_{3}O_{2}, and its structure can be represented as follows:

ComponentDescription
Pyrrolidinone Ring A five-membered ring containing nitrogen, contributing to the compound's basicity and potential biological activity.
Benzodiazole Moiety A fused ring system that may enhance the compound's interaction with biological targets.
Phenoxyethyl Group A substituent that can influence lipophilicity and receptor binding.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that benzodiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antimicrobial Properties : The presence of the phenoxy group may enhance the compound's ability to disrupt bacterial membranes.
  • Neuroprotective Effects : Related compounds have shown potential in protecting neuronal cells from oxidative stress.

Comparative Analysis

A comparative analysis of similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-oneBenzimidazole instead of benzodiazoleAnticancer activity
4-{1-[2-(4-chlorophenyl)ethyl]-1H-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-oneSimilar frameworkPotential neuroprotective effects
4-{[2-(4-chlorophenoxy)ethyl]benzimidazol}-pyrrolidinoneLacks benzodiazole moietyAntimicrobial properties

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